4-Bromo-1,2-indandione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrO2 |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5BrO2/c10-7-3-1-2-5-6(7)4-8(11)9(5)12/h1-3H,4H2 |
InChI Key |
WPGVSNPCYJQZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)C1=O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 4 Bromo 1,2 Indandione and Its Class
Electrophilic Aromatic Substitution Pathways in Substituted Indandiones
Electrophilic aromatic substitution (EAS) on the indandione scaffold is heavily influenced by the existing substituents. The two carbonyl groups of the 1,2-indandione system are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the meta-positions (positions 5 and 7). Conversely, the bromine atom at the 4-position in 4-bromo-1,2-indandione is also deactivating but acts as an ortho- and para-director.
The preparation of substituted 1,2-indandiones, such as this compound, often starts from the corresponding substituted 1-indanones. nih.govtandfonline.com For instance, 4-bromo-1-indanone (B57769) can be converted to its oxime, which upon hydrolysis, yields this compound. nih.govtandfonline.com This highlights that direct electrophilic substitution on the parent 1,2-indandione is often challenging due to the deactivating nature of the dicarbonyl groups. nih.gov Post-functionalization of the indane-1,3-dione ring with nitro groups, for example, requires specific strategies as direct nitration is difficult. mdpi.com
In reactions where the indandione itself acts as an electrophile, such as in Friedel-Crafts type reactions with arenes, the substitution pattern of the arene follows standard EAS rules. For example, reactions with toluene (B28343) show high regioselectivity for the para-product. nih.gov
Carboxonium Intermediate Formation and Reactivity in 1,2-Indandione Condensations
Hydroxyalkylation reactions of 1,2-indandiones with arenes, catalyzed by strong acids like triflic acid (CF3SO3H), proceed through carboxonium intermediates. nih.govtandfonline.com In the case of 1,2-indandione, protonation can theoretically occur at either the C-1 or C-2 carbonyl oxygen. nih.gov DFT calculations indicate that protonation is significantly favored at the C-1 carbonyl group. nih.gov
Despite this, condensation with nucleophiles such as benzene (B151609) occurs exclusively at the C-2 position. nih.gov This suggests a more complex mechanism than direct nucleophilic attack on the initially protonated species. Two plausible mechanisms are proposed:
A second protonation event could lead to a highly reactive diprotonated superelectrophile. nih.govtandfonline.com
Alternatively, a deprotonated superelectrophilic intermediate could be involved. nih.gov
These superacid-promoted condensations are efficient, leading to the formation of 2,2-diaryl-1-indanones in high yields. nih.govtandfonline.com this compound also undergoes this reaction effectively, yielding the corresponding 2,2-diphenyl derivative in the presence of benzene and triflic acid. nih.gov
Nucleophilic Reactivity and Condensation Mechanisms
The electrophilic nature of the carbonyl carbons in 1,2-indandiones, particularly the C-2 carbon, makes them susceptible to attack by various nucleophiles.
1,2-Indandiones react efficiently with electron-rich aromatic compounds (arenes) in the presence of a Brønsted superacid like triflic acid to yield 2,2-diaryl-1-indanones. nih.govtandfonline.com This hydroxyalkylation reaction is a form of electrophilic aromatic substitution where the indandione acts as the electrophile. The reaction of 1,2-indandione with benzene produces 2,2-diphenyl-1-indanone in 81% yield. nih.gov
The reaction shows excellent regioselectivity with substituted arenes. For example, reaction with toluene results in a greater than 20:1 ratio of para- to ortho-substituted product. nih.gov This high selectivity is characteristic of reactions involving bulky electrophiles. This compound similarly reacts with benzene and triflic acid to give the corresponding 2,2-diaryl condensation product in excellent yield. nih.gov
Table 1: Superacid-Promoted Condensation of Substituted 1,2-Indandiones with Arenes nih.gov
| 1,2-Indandione Derivative | Arene | Product Yield |
|---|---|---|
| 1,2-Indandione | Benzene | 81% |
| 1,2-Indandione | Fluorobenzene | 85% |
| 1,2-Indandione | Toluene | 67% |
| This compound | Benzene | Excellent |
| 5-Methoxy-1,2-indandione | Benzene | Good |
Yields are for the isolated 2,2-diaryl-1-indanone product.
The reaction of 1,2-indandiones with α-amino acids is of significant interest, particularly in forensic science for the detection of latent fingerprints. researchgate.netnauss.edu.sa This reaction is analogous to the well-known reaction of ninhydrin (B49086) with amino acids, which produces a deep purple color known as Ruhemann's purple. researchgate.netbris.ac.ukchemicalbook.com
The mechanism for the reaction between 1,2-indandione and an amino acid is proposed to initiate with the formation of an imine between the amino group and the C-2 carbonyl of the indandione. nauss.edu.saacs.org This is followed by decarboxylation to generate a 1,3-dipolar species (an azomethine ylide). acs.orgnih.gov This highly reactive intermediate can be trapped in a [3+2] cycloaddition with a suitable dipolarophile. researchgate.netacs.org The final colored product, known as "Joullié Pink," is formed when another molecule of 1,2-indandione reacts with the initial product. nauss.edu.sa Unlike the ninhydrin reaction which yields a product independent of the amino acid's side chain, the products from 1,2-indanedione reactions can be dependent on the specific amino acid. researchgate.net The fluorescence intensity of the resulting products can be influenced by substituents on the aromatic ring of the indandione. acs.org
Bromine Cleavage Mechanisms in Bromo-Indandione Systems
The carbon-bromine (C-Br) bond in aryl bromides like this compound can be cleaved through several mechanisms, including radical and reductive pathways.
Photochemical bromination of indan-1-one can lead to a complex mixture of products, including those resulting from bromine addition and substitution. tubitak.gov.tr The cleavage of a C-Br bond can be initiated photochemically, leading to radical intermediates. tandfonline.com For instance, the photocleavage of the C-Br bond in bromoacetylnaphthalene has been shown to proceed from both singlet and triplet excited states, forming a naphthoylmethyl radical. tandfonline.com
Another pathway for C-Br bond cleavage is through electroreduction. In this stepwise mechanism, an electron is transferred to the bromo-aromatic compound, forming a transient radical anion. mdpi.com This radical anion subsequently undergoes cleavage of the C-Br bond to yield an aryl radical and a bromide anion. mdpi.com This method is a key step in certain polymerization reactions. mdpi.com Radical bromination at benzylic positions, which are adjacent to an aromatic ring, often utilizes reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comlibretexts.org
Intramolecular and Cascade Cyclization Reactions Involving Indandione Scaffolds
The indandione framework is a versatile scaffold for constructing more complex polycyclic and spirocyclic systems through intramolecular and cascade reactions. These reactions often leverage the reactivity of the dicarbonyl groups and the adjacent active methylene (B1212753) (or methine) position.
For example, 2-substituted 1,3-indandiones containing a carbon-carbon double bond can undergo various intramolecular photochemical reactions, including 1,3-acyl shifts and Paternò-Büchi reactions, to form polycyclic products. researchgate.net
Cascade reactions, where multiple bonds are formed in a single synthetic operation, are particularly efficient. A Knoevenagel-Friedel-Crafts-Hemiketalization triple cascade reaction involving 1,3-indandione (B147059), an aldehyde, and 2-naphthol (B1666908) has been developed to produce complex indenonaphthopyran scaffolds with high diastereoselectivity. bohrium.com Similarly, spiro-1,3-indanodiones can be synthesized via a Stetter-Aldol-Aldol cascade sequence. beilstein-journals.org
Palladium-catalyzed cascade cyclizations are also powerful tools for building fused tricyclic indole (B1671886) skeletons from appropriate starting materials. encyclopedia.pub Furthermore, an efficient cascade cyclization has been developed to synthesize aminobenzofuran spiroindanone derivatives using 2-bromo-1,3-indandione as a key substrate. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Triflic acid (CF3SO3H) |
| Benzene |
| Toluene |
| Fluorobenzene |
| 2,2-diaryl-1-indanones |
| 1,2-Indandione |
| 4-bromo-1-indanone |
| Ninhydrin |
| Ruhemann's purple |
| Joullié Pink |
| N-Bromosuccinimide (NBS) |
| 2-naphthol |
| Indenonaphthopyran |
| Aminobenzofuran spiroindanone |
| 2-bromo-1,3-indandione |
| 1,3-indandione |
| 5-methoxy-1,2-indandione |
| 6-methoxy-1,2-indandione |
| 2,2-diphenyl-1-indanone |
| Bromoacetylnaphthalene |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-Bromo-1,2-indandione. Through various NMR experiments, it is possible to map out the precise arrangement of atoms and their spatial relationships.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the electron-withdrawing effects of the bromine atom and the two carbonyl groups. This would typically result in three signals in the aromatic region, likely appearing as a doublet, a triplet (or doublet of doublets), and another doublet. The methylene (B1212753) protons at the C3 position are expected to appear as a singlet in the aliphatic region of the spectrum.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in this compound. The spectrum for the parent compound, 1,2-indandione, shows two signals for the carbonyl carbons at δ 187.58 and 199.54 ppm, a signal for the methylene carbon at δ 36.46 ppm, and six signals for the aromatic carbons. researchgate.net For this compound, the introduction of the bromine atom would cause a significant downfield shift for the carbon atom to which it is attached (C4) and would also influence the chemical shifts of the other aromatic carbons.
| Predicted ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 7.8 - 8.0 | d |
| ~ 7.6 - 7.8 | t |
| ~ 7.4 - 7.6 | d |
| ~ 3.7 | s |
| Predicted ¹³C NMR Data for this compound | |
| Chemical Shift (ppm) | Assignment |
| > 190 | C=O |
| > 180 | C=O |
| ~ 150 | Ar-C |
| ~ 140 | Ar-C |
| ~ 130 | Ar-C |
| ~ 128 | Ar-C |
| ~ 125 | Ar-C-Br |
| ~ 120 | Ar-C |
| ~ 35 | CH₂ |
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. This is particularly useful for confirming stereochemical assignments. In an NOE experiment, irradiation of a specific proton will result in an enhancement of the signal of other protons that are close in space (typically within 5 Å), regardless of the number of bonds separating them.
For a planar and relatively rigid molecule like this compound, NOE spectroscopy can be used to confirm the assignments of the aromatic protons. For example, irradiation of the proton at the C5 position would be expected to show an NOE enhancement to the proton at the C6 position, confirming their adjacent relationship on the aromatic ring. Similarly, an NOE would be expected between the methylene protons at C3 and the aromatic proton at the C4-adjacent position.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a 2D NMR technique that reveals long-range correlations between carbon and proton atoms (typically over two to three bonds). This is instrumental in piecing together the molecular structure by establishing connectivity between different parts of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the synthesis of this compound, GC-MS can be an effective tool for monitoring the progress of the reaction and detecting the presence of any intermediates or byproducts. For example, during the synthesis of the related compound 4-bromo-1-indanone (B57769) from 3-(2-bromophenyl)propionic acid, GC-MS is used to monitor the reaction until the starting material has been completely consumed. chemicalbook.com This ensures that the reaction has gone to completion and can help in optimizing the reaction conditions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental formula of a compound. The presence of bromine in this compound is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M+ and M+2 peaks).
Following a comprehensive search of scientific literature and chemical databases, it has been determined that publicly available experimental data for the specific spectroscopic and crystallographic characterization of This compound is insufficient to generate the detailed article as requested.
The provided outline requires specific research findings, including data tables, for FT-IR, Raman, UV-Vis, and single-crystal X-ray diffraction analyses. However, the search did not yield specific spectra, peak assignments, absorption maxima, or crystallographic information files for this particular compound. The available literature primarily focuses on related isomers, such as 4-bromo-1-indanone or 2-bromo-1,3-indandione, or discusses 1,2-indandione in a general context without detailing the specific properties of the 4-bromo derivative.
To maintain scientific accuracy and adhere to the instruction of not introducing information outside the explicit scope, the article cannot be generated. Creating content for the specified sections without experimental data would result in speculation or the presentation of data for related but distinct chemical entities, which would not be a factual representation for this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy
The radical anion of this compound is a semidione-type radical, where the unpaired electron is delocalized across the two oxygen atoms and the adjacent carbon atoms of the dione (B5365651) framework. This delocalization results in a characteristic g-value and hyperfine coupling to the magnetic nuclei within the molecule. The primary magnetic nuclei in the this compound radical anion are the protons (¹H) and the bromine atom (⁷⁹Br and ⁸¹Br, both with nuclear spin I = 3/2).
The g-value, a dimensionless proportionality factor, is a characteristic property of a radical and is influenced by the electronic structure and the spin-orbit coupling. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023). For semidione radicals, the g-value is expected to be slightly higher than the free electron value due to the spin density on the oxygen atoms.
Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of the nuclei. This interaction provides detailed information about the distribution of the unpaired electron within the radical (spin density). The EPR spectrum of the this compound radical anion is expected to exhibit splitting patterns due to hyperfine coupling with the aromatic protons, the methylene protons, and the bromine atom.
The expected hyperfine coupling constants for the this compound radical anion are detailed in the interactive data table below. These values are estimated based on data from analogous cyclic semidione and bromo-aromatic radicals. The bromine hyperfine coupling can be significant and is expected to produce a characteristic quartet splitting for each bromine isotope (⁷⁹Br and ⁸¹Br), although these may be broadened and difficult to resolve in solution.
Table 1: Predicted EPR Parameters for the this compound Radical Anion
| Parameter | Nucleus | Predicted Value (Gauss) | Multiplicity |
| g-value (isotropic) | - | ~2.0045 | - |
| Hyperfine Coupling (a) | H (aromatic) | 1.5 - 3.0 | Doublet |
| Hyperfine Coupling (a) | H (aromatic) | 0.5 - 1.5 | Doublet |
| Hyperfine Coupling (a) | H (methylene) | 0.1 - 0.5 | Triplet |
| Hyperfine Coupling (a) | ⁷⁹Br / ⁸¹Br | 5.0 - 10.0 | Quartet |
Note: The predicted values are based on analogies with similar radical structures and may vary depending on the solvent and temperature.
Detailed research into the EPR spectroscopy of the this compound radical anion would provide valuable insights into its electronic structure and spin distribution. Such studies would typically involve the in-situ generation of the radical anion within the EPR spectrometer's resonant cavity, for instance, by electrochemical reduction in a suitable aprotic solvent. The analysis of the resulting EPR spectrum, aided by computational simulations, would allow for the precise determination of the g-value and the various hyperfine coupling constants. This information is crucial for understanding the reactivity and potential applications of this compound in areas such as materials science and as a potential precursor to novel radical-based polymers or magnetic materials.
Computational and Theoretical Chemistry Studies of 4 Bromo 1,2 Indandione and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to indandione derivatives to predict a range of properties.
DFT calculations are instrumental in identifying the most likely sites of protonation on a molecule and determining the energetics of these processes. For analogues of indandione, theoretical studies have been conducted to understand the transformations that occur upon protonation. researchgate.net By calculating the total energy of the molecule with a proton added to different potential basic sites (such as the carbonyl oxygens), researchers can identify the most thermodynamically stable protonated form. The site with the lowest calculated energy corresponds to the most favored protonation site. This information is crucial for understanding reaction mechanisms in acidic conditions.
DFT is frequently used to predict the structural and electronic properties of molecules, offering insights that complement experimental findings. Calculations can determine optimized molecular geometries, providing data on bond lengths, bond angles, and dihedral angles. rsc.orgsci-hub.se These theoretical structures are often in good agreement with experimental data from X-ray crystallography. rsc.org
Key electronic properties are also explored using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. science.gov A smaller gap suggests higher reactivity. For instance, DFT calculations on indandione-terminated compounds have been used to determine their LUMO energy levels, which is vital for applications in organic electronics. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netemerald.com
Table 1: Key Electronic Properties Calculated via DFT
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap (Eg) | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, stability, and optical properties. science.govresearchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. emerald.com |
| Mulliken Atomic Charges | Calculated partial charges on individual atoms. | Helps identify reactive sites within the molecule. emerald.com |
Mechanistic Pathway Modeling and Elucidation
Computational modeling is a powerful asset for elucidating complex reaction mechanisms. DFT calculations can map out the entire energy profile of a proposed reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. nih.gov This allows chemists to assess the feasibility of a proposed mechanism and understand the factors controlling reaction outcomes.
For example, in reactions involving analogues of indandione, DFT has been used to determine the preferred site of nucleophilic attack. By comparing the activation energies of different possible pathways, the most favorable one can be identified. acs.org A study on the organocatalytic reaction of 2-ethylidene 1,3-indandiones demonstrated that the vinylogous Michael addition at the β-position was preferred over addition at the α-position by comparing the energies of the respective transition states. acs.org Similarly, DFT studies have been applied to model electrochemical reactions involving Michael additions to quinone systems. nih.gov These theoretical investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.net
Table 2: Example of a Calculated Reaction Energy Profile
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials of the reaction. | 0.0 (Reference) |
| Transition State (TS1) | Energy maximum for the first step. | +17.2 nih.gov |
| Intermediate | A metastable species formed during the reaction. | -5.0 |
| Transition State (TS2) | Energy maximum for the second step. | +9.5 acs.org |
| Products | Final compounds of the reaction. | -20.0 |
Molecular Geometry Optimization and Conformer Analysis
Before calculating most chemical properties, the molecule's geometry must be optimized to find its lowest energy structure. This process involves systematically adjusting bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found. DFT methods are widely used for this purpose. emerald.comresearchgate.net
For flexible molecules or those with isomers, conformer analysis is crucial. Different spatial arrangements of atoms (conformers or isomers) can have different stabilities and properties. Theoretical calculations can identify the most stable conformers by comparing their optimized energies. For instance, DFT calculations on substituted oxonol dyes related to indandiones were used to determine that planar cis and trans configurations were the most stable, depending on the substituent. sci-hub.se The agreement between computationally optimized geometries and experimentally determined crystal structures serves as a validation of the chosen theoretical method. rsc.org
Table 3: Comparison of Theoretical and Experimental Structural Parameters
| Parameter | Calculated (DFT) | Experimental (X-ray) |
|---|---|---|
| C=O Bond Length (Å) | 1.215 | 1.210 |
| C-Br Bond Length (Å) | 1.901 | 1.895 |
| C-C-C Angle (°) | 121.5 | 121.2 |
Quantum Chemical Approaches to Ligand-Metal Complexation
Quantum chemical methods are essential for studying the formation and properties of metal complexes, where ligands derived from indandione bind to a central metal ion. These calculations can predict the geometry of the complex, such as tetrahedral or square planar, which is often corroborated by experimental data like magnetic susceptibility measurements. amazonaws.com
These theoretical approaches provide insight into the nature of the coordination bond between the ligand and the metal. By analyzing the electronic structure of the complex, one can understand the charge transfer between the ligand and the metal and the resulting stability of the complex. Studies on arylhydrazone ligands derived from 1H-indene-1,3(2H)-dione, for example, investigate their coordination with various metals to form new complexes. acs.org DFT calculations on such systems can predict properties like the HOMO-LUMO gap of the complex, which is relevant to its potential applications in areas like catalysis or materials science. researchgate.net
Table 4: Parameters Studied in Ligand-Metal Complexation
| Parameter | Description |
|---|---|
| Coordination Geometry | The 3D arrangement of ligands around the central metal ion (e.g., tetrahedral, square planar). amazonaws.com |
| Binding Energy | The energy released upon formation of the complex from the metal ion and ligands. |
| Bonding Analysis (e.g., NBO) | Natural Bond Orbital analysis investigates charge transfer and the nature of coordinate bonds. semanticscholar.org |
| Electronic Spectra (TD-DFT) | Time-Dependent DFT can predict UV-Vis absorption spectra arising from electronic transitions within the complex. |
Applications in Advanced Materials and Chemical Science
Role as Versatile Building Blocks in Complex Organic Synthesis
4-Bromo-1,2-indandione and its related structures, such as 1-indanone (B140024) and 1,3-indandione (B147059), are recognized as valuable building blocks in organic synthesis. mdpi.comresearchgate.net Their utility stems from the reactive nature of the indandione core, which allows for a variety of chemical modifications. The presence of a bromine atom provides a site for reactions like nucleophilic substitution and cross-coupling, enabling the synthesis of more complex molecules. smolecule.com For instance, derivatives of 1-indanone can be synthesized through aldol (B89426) condensation reactions. semanticscholar.org The indandione framework itself is considered a privileged scaffold in chemistry, finding use in the creation of diverse compounds. mdpi.com
The synthesis of various heterocyclic compounds often utilizes indandione derivatives as starting materials. For example, 2,2-Dibromo-1,3-indandione serves as a building block for spiro heterocyclic systems when reacted with various nucleophiles. ekb.eg Furthermore, the structural motif of 4-bromo-1,2-dimethyl-1H-imidazole, a related heterocyclic compound, is a key component in the construction of several bioactive molecules and active pharmaceutical ingredients. thieme-connect.de The synthesis of complex polyheterocycles has also been achieved using bromo-substituted precursors in copper-catalyzed reactions. acs.org
Development of Functional Materials and Advanced Optoelectronic Systems
The unique electronic properties of indandione derivatives make them suitable for applications in materials science, particularly in the development of functional materials and advanced optoelectronic systems.
Precursors for Organic Semiconductors
Indandione-terminated quinoidal compounds have been designed and synthesized for use as organic semiconductors. researchgate.net These materials often exhibit n-type transport behavior, which is crucial for the development of organic electronic devices. rsc.org Research has shown that indandione-terminated π-conjugated quinoids can be synthesized through methods like alkoxide-mediated rearrangement reactions, resulting in materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a desirable characteristic for n-type semiconductors. researchgate.netresearchgate.net
The introduction of halogen atoms, such as bromine, into these molecular structures can improve electron injection properties. researchgate.net The synthesis of indandione-containing quinoxaline (B1680401) derivatives has also been explored for potential organic semiconductor applications. tandfonline.com Studies on fused hexacyclic thienoquinoids terminated by indandione have demonstrated that combining π-extended quinoidal cores with indandione end-groups is an effective strategy for creating low-bandgap small molecules with good stability for semiconductor applications. researchgate.net
Contributions to Photopolymerization and Optical Sensing Materials
Indandione derivatives are utilized in the field of photopolymerization. mdpi.com They can act as photoinitiators, which are compounds that generate reactive species upon exposure to light, initiating a polymerization reaction. For example, certain pyrrole (B145914) chalcone (B49325) derivatives have been studied for their use in free radical photopolymerization initiated by blue LED light. dntb.gov.ua
In the realm of optical sensing, materials based on indandione structures have shown promise. For instance, a novel optical ozone sensor has been developed using a purely organic phosphor. researchgate.net Furthermore, the interaction of pyrrolylindandione derivatives with anions like fluoride (B91410) and acetate (B1210297) suggests potential applications in anion sensing. dntb.gov.ua
Specialized Applications in Forensic Chemistry
The parent compound, 1,2-indandione, and its derivatives have a significant and well-established application in forensic science.
Chemical Reagents for Latent Fingerprint Detection (General 1,2-Indandione)
1,2-Indandione is a widely used chemical reagent for the detection of latent fingerprints on porous surfaces like paper. researchgate.netwikipedia.org It reacts with amino acid residues present in fingerprint sweat to produce a fluorescent product, making the print visible. researchgate.netresearchgate.net This method is considered highly effective and is often used in sequence with other development techniques. nih.gov
The performance of 1,2-indandione has been found to be superior to other reagents like DFO (1,8-diazafluoren-9-one) on certain types of paper. nih.gov Various formulations and optimization protocols have been developed to enhance its effectiveness. researchgate.net The structural simplicity and ease of preparation of 1,2-indandione and its derivatives have encouraged further research and functionalization to improve their fingerprint detection capabilities. researchgate.netastm.org The developed fingerprints are typically pink and exhibit strong fluorescence under specific lighting conditions. researchgate.net
| Reagent | Application | Surface | Mechanism | Reference |
| 1,2-Indandione | Latent Fingerprint Detection | Porous (e.g., paper) | Reacts with amino acids | researchgate.netwikipedia.orgnih.gov |
| DFO | Latent Fingerprint Detection | Porous | Reacts with amino acids | nih.gov |
| Ninhydrin (B49086) | Latent Fingerprint Detection | Porous | Reacts with amino acids | nih.govrsc.org |
Ligand Design in Supramolecular Chemistry and Chemical Biology
The structural features of this compound and related indanone derivatives make them suitable for use as ligands in supramolecular chemistry and for applications in chemical biology.
In supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent interactions, the design of specific ligands is crucial. The self-assembly of glycosylated 4-bromo-1,8-naphthalimides has been investigated, demonstrating the formation of complex hierarchical luminescent aggregates. rsc.org This highlights the potential of bromo-substituted aromatic compounds in creating organized supramolecular structures.
In the field of chemical biology, 1-indanone and 1,3-indandione derivatives have been designed and evaluated as ligands for misfolded α-synuclein aggregates, which are associated with neurodegenerative diseases like Parkinson's disease. semanticscholar.orgresearchgate.net Structure-activity relationship (SAR) studies have led to the development of novel ligands with moderate to high binding affinities for these protein fibrils. researchgate.net The indanone scaffold has shown desirable properties for the biological evaluation of α-synucleinopathies. researchgate.net
| Compound Class | Application | Target | Key Finding | Reference |
| 1-Indanone/1,3-Indandione Derivatives | Ligands for Misfolded Proteins | α-Synuclein Aggregates | Novel ligands with high binding affinity and selectivity developed. | semanticscholar.orgresearchgate.net |
| Glycosylated 4-bromo-1,8-naphthalimides | Supramolecular Self-Assembly | N/A | Formation of complex hierarchical luminescent aggregates. | rsc.org |
Coordination Chemistry Applications (e.g., with 2-Substituted 1,3-Indandiones)
While direct coordination studies on this compound are not extensively documented, the broader class of 2-substituted 1,3-indandiones is well-known for its ability to act as versatile ligands in coordination chemistry. These compounds typically exist in an exocyclic enolic form, stabilized by an intramolecular hydrogen bond. researchgate.net This enol form provides a bidentate chelate system through the two oxygen atoms of the β-diketone moiety, which can coordinate with a variety of metal ions.
The synthesis of metal complexes with 2-substituted 1,3-indandiones has been reported for numerous metals, including Cu(II), Pd(II), Au(III), Ni(II), Co(II), and Zn(II). researchgate.netpreprints.org For instance, 2-acyl-1,3-indandiones react with metal salts to form chelate complexes. researchgate.net Spectroscopic and structural analyses, including IR, NMR, and single-crystal X-ray diffraction, have confirmed the formation of these coordination compounds. researchgate.netmdpi.com
Studies on cinnamoyl derivatives of 2-acetyl-1,3-indandione and their metal(II) complexes have provided detailed insights into their structure and properties. preprints.orgmdpi.com The formation of these complexes demonstrates the utility of the indandione scaffold in creating stable, structured metal-organic frameworks. This capability is foundational for developing new materials with specific electronic, optical, or catalytic properties. The coordination compounds derived from these ligands have been investigated for various applications, including their potential biological activities such as antimicrobial and anticoagulant effects. researchgate.netpreprints.org
Design of Ligands for Biomolecular Aggregates (e.g., α-Synuclein Fibrils)
The development of diagnostic agents for neurodegenerative diseases like Parkinson's disease (PD) relies on finding molecules that can selectively bind to pathological protein aggregates. Derivatives of 1-indanone and 1,3-indandione have emerged as a promising class of ligands for detecting misfolded α-synuclein (α-syn) fibrils, a hallmark of PD. nih.govresearchgate.netnih.gov
The design of these ligands often features two aromatic ring systems connected by a spacer, a common characteristic of molecules that bind to amyloid structures. nih.gov Researchers have rationally designed and synthesized series of 1-indanone and 1,3-indandione derivatives to optimize their binding affinity and selectivity for α-syn fibrils over other protein aggregates like amyloid-β (Aβ) and tau fibrils. researchgate.netnih.gov
Through structure-activity relationship (SAR) studies, lead compounds have been identified that exhibit high binding affinity and significant selectivity. For example, specific 1-indanone derivatives have been shown to bind to α-syn fibrils with dissociation constants (Kd) in the low nanomolar range and with over tenfold selectivity for α-syn compared to Aβ. researchgate.netnih.gov These ligands avidly label α-syn deposits in brain tissue from PD patients. researchgate.netnih.gov The fluorescence properties of these compounds are crucial for their application as imaging probes. semanticscholar.org
Table 1: Binding Affinities of Selected Indandione Derivatives for α-Synuclein Fibrils
| Compound ID | Scaffold Type | Binding Affinity (Kd) for α-Syn Fibrils (nM) | Selectivity (α-Syn vs. Aβ) | Reference |
|---|---|---|---|---|
| Compound 8 | 1-Indanone Derivative | 9.0 | >10x | researchgate.netnih.gov |
| Compound 32 | 1-Indanone Derivative | 18.8 | >10x | researchgate.netnih.gov |
| [18F]WC-58a | Indolinone Derivative | 8.9 | ~30x | nih.gov |
Utilization as Precursors for Specialized Chemical Reagents
The reactivity of the indandione core makes it a valuable starting material for the synthesis of specialized chemical reagents. Its derivatives have been instrumental in developing tools for epigenetic analysis and in the creation of novel colorants.
In the field of epigenetics, detecting modifications to DNA bases is crucial for understanding gene regulation. 5-formylcytosine (B1664653) (5fC) is an important intermediate in the active demethylation pathway of DNA. nih.govrsc.org 1,3-indandione has been utilized as a chemical reagent for the specific labeling and detection of 5fC. nih.govrsc.org
The strategy involves a chemical reaction where 1,3-indandione selectively reacts with the 5-formyl group of 5fC. google.com The active methylene (B1212753) group of 1,3-indandione condenses with the formyl group, and a subsequent intramolecular cyclization with the amino group of the cytosine ring forms a stable, conjugated tetracyclic adduct. google.com This chemical modification is significant because the resulting 5fC adduct is recognized by DNA polymerases as a thymine (B56734) (T) instead of a cytosine (C) during PCR amplification. nih.gov This C-to-T transition allows for the precise mapping of 5fC sites in the genome using sequencing technologies. nih.govrsc.org While effective, the poor solubility of 1,3-indandione has led to the exploration of other reagents like malononitrile (B47326) for similar purposes. rsc.org Derivatives of 1,3-indandione, such as those containing an azido (B1232118) group, can also be used to enrich for 5fC-containing DNA fragments through click chemistry. google.com
The indandione ring system is a known chromophore and has been incorporated into various dyes and colorants. The Knoevenagel condensation reaction of 1,3-indandione with various aldehydes is a common method to produce highly conjugated systems with intense colors. nih.gov
A specific example involves the reaction of 1,3-indandione with 4-bromo-2-hydroxybenzaldehyde. This reaction, catalyzed by a green basic catalyst like 1,3-diaminopropan-2-ol, leads to the synthesis of novel, complex oxonine derivatives, demonstrating the utility of bromo-substituted precursors in creating larger tinctorial molecules. researchgate.net Furthermore, derivatives of 1,3-indandione are used in compositions for dyeing keratinous materials, such as hair. google.com The versatility of the indandione scaffold allows for the synthesis of a wide range of colored compounds, including trimethine oxonol dyes, by reacting with appropriate precursors like vinamidinium salts. sci-hub.se These dyes often exhibit interesting photophysical properties, such as large Stokes shifts, making them suitable for applications like fluorescent imaging. sci-hub.se
Table 2: Examples of Dye Synthesis from Indandione Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 1,3-Indandione + 4-Bromo-2-hydroxybenzaldehyde | 1,3-Diaminopropan-2-ol | Indeno[1′,2′:3,4]fluoreno[1,2-d]oxonine-5,11,16,21-tetraone | researchgate.net |
| 1,3-Indandione + Various Aldehydes | Piperidine or Sodium Acetate | 2-Arylidene-1,3-indandiones | nih.gov |
| 1,3-Dimethylbarbituric Acid + 2-Substituted Vinamidinium Perchlorate Salts | Triethylamine in CH3CN | β-Substituted bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes | sci-hub.se |
| 1,3-Indandione Derivatives | Oxidizing agents in a basic medium | Dyes for keratinous materials | google.com |
Conclusion and Future Research Directions
Summary of Current Understanding in 4-Bromo-1,2-indandione Chemistry
The current body of scientific literature provides a foundational understanding of this compound, primarily focusing on its synthesis and initial reactivity. The compound is typically prepared from its precursor, 4-bromo-1-indanone (B57769), through an oximation reaction with isoamylnitrite followed by hydrolysis to yield the 1,2-dione functionality. Current time information in Bangalore, IN. This synthetic route is a common pathway for preparing substituted 1,2-indandiones from their corresponding 1-indanone (B140024) analogs. Current time information in Bangalore, IN.
The principal documented application of this compound is in electrophilic aromatic substitution reactions. Specifically, it has been shown to react with arenes in the presence of a Brønsted superacid, such as triflic acid (CF₃SO₃H), to yield 2,2-diaryl-1-indanones. In these reactions, this compound has demonstrated the ability to produce the corresponding condensation product in excellent yield. Current time information in Bangalore, IN. This highlights its utility as a building block for constructing more complex molecular architectures. While the chemistry of the broader class of indandiones is extensive, encompassing applications in medicinal chemistry and materials science, the specific exploration of this compound remains comparatively niche. researchgate.netnih.gov
Emerging Research Avenues in Synthetic Methodology and Derivatization
The synthetic utility of this compound is ripe for expansion beyond its current applications. The presence of two adjacent carbonyl groups, a bromine-substituted aromatic ring, and an active methylene (B1212753) group offers multiple sites for derivatization. Future research could explore several promising avenues:
Condensation Reactions: While Knoevenagel-type condensations are well-documented for 1,3-indandiones, their application to this compound could lead to a novel class of 2-ylidene-1-indanone derivatives. nih.gov These derivatives could serve as precursors to complex heterocyclic systems or as monomers for polymerization.
Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic compounds, such as quinoxalines (via reaction with o-phenylenediamines) and other fused heterocycles. The bromine atom on the aromatic ring of this compound could be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity.
Asymmetric Synthesis: The development of catalytic asymmetric methods for the reduction or alkylation of the ketone functionalities could provide enantiomerically enriched indanone derivatives, which are valuable scaffolds in medicinal chemistry. whiterose.ac.uk
Photochemical Reactions: The photochemical bromination of indanone derivatives has been shown to yield various polybrominated products. tubitak.gov.trtubitak.gov.tr Investigating the photochemical reactivity of this compound could uncover new synthetic transformations and provide access to novel polyhalogenated indanones with potentially interesting properties.
Opportunities for Advanced Spectroscopic and Computational Analysis
A deeper understanding of the structural and electronic properties of this compound and its derivatives can be achieved through advanced analytical and computational techniques.
Spectroscopic Characterization: While standard techniques like NMR and IR are used for routine characterization, advanced methods could provide more detailed insights. tubitak.gov.trontosight.ai For instance, solid-state NMR could elucidate the packing and conformation in the crystalline state. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning the structure of new derivatives.
X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its reaction products would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding, which could influence its reactivity and material properties.
Computational Studies: Density Functional Theory (DFT) calculations could be employed to investigate various aspects of the molecule's chemistry. earthlinepublishers.comscilit.comnih.gov
Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and rationalize the regioselectivity observed in its reactions, such as the superacid-catalyzed hydroxyalkylation. rsc.org
Electronic Properties: Calculations can determine the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the effect of the bromo-substituent on the reactivity of the dicarbonyl system. researchgate.net
Spectroscopic Prediction: DFT is a powerful tool for predicting spectroscopic data (NMR chemical shifts, IR vibrational frequencies), which can aid in the structural elucidation of new compounds derived from this compound. derpharmachemica.com
Prospects for Novel Applications in Functional Materials and Chemical Biology
The indandione scaffold is present in a wide array of biologically active compounds and functional organic materials. researchgate.netmdpi.com Derivatives of this compound represent a largely untapped resource for the development of new molecules in these fields.
Functional Materials:
Organic Electronics: The electron-accepting nature of the indandione core makes its derivatives candidates for use in organic electronics. mdpi.comacademie-sciences.fr By incorporating this compound into larger π-conjugated systems, it may be possible to develop new materials for organic field-effect transistors (OFETs) or as non-fullerene acceptors in organic solar cells. rsc.org
Polymers and Dyes: The reactivity of the carbonyl groups allows for the incorporation of this compound into polymer backbones or as a chromophoric pendant group, potentially leading to materials with interesting optical or thermal properties. researchgate.net
Chemical Biology:
Bioactive Scaffolds: Indandione derivatives have been investigated for a range of biological activities, including as anticoagulants, anti-inflammatory agents, and neuroprotective agents. nih.govnih.govontosight.ai The 4-bromo substituent provides a handle for further functionalization, which could be exploited to develop new therapeutic candidates or biological probes.
Fluorescent Probes: The indandione framework is part of some fluorescent molecules. Derivatization of this compound could lead to new fluorescent probes for imaging biological processes or for the detection of specific analytes. For example, derivatives of 1-indanone have been developed as ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. nih.govnih.gov
Derivatizing Agents: Indandione derivatives have been used as derivatizing agents in analytical chemistry to enhance the detection of certain molecules. greyhoundchrom.com The specific reactivity of this compound could be harnessed for similar applications.
Q & A
Basic: What synthetic routes are commonly employed for 4-Bromo-1,2-indandione, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves bromination of 1,2-indandione using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key optimization steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
- Temperature control: Reactions are often conducted at 0–25°C to minimize side products .
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures purity. Validate purity via HPLC (>95%) or GC-MS .
Basic: How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer:
A multi-technique approach is recommended:
- Spectroscopy:
- Mass spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C₉H₅BrO₂) .
- Elemental analysis: Verify Br content (±0.3% theoretical) .
Advanced: How can researchers resolve contradictory data in reaction yields or spectroscopic results for this compound derivatives?
Methodological Answer:
Contradictions often arise from impurities or isomerization. Mitigation strategies include:
- Reproducibility checks: Strictly follow protocols in A.14 (reproducing primary literature methods) .
- Isomer analysis: Use chiral HPLC or X-ray crystallography to detect stereochemical variations .
- Computational validation: Compare experimental NMR shifts with density-functional theory (DFT) predictions (e.g., B3LYP functional) .
Advanced: What computational methods are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT calculations: Use hybrid functionals (e.g., B3LYP) to model HOMO-LUMO gaps, electrostatic potentials, and bromine’s electron-withdrawing effects .
- Solvent effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions .
- Validation: Cross-check computational results with experimental UV-Vis spectra and redox potentials .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Storage: Store at 0–6°C in airtight containers to prevent degradation .
- PPE: Use nitrile gloves, lab coats, and fume hoods due to its classification as a toxic solid (ADR/RID/IMDG) .
- Waste disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Catalyst screening: Test palladium (Pd(PPh₃)₄) or nickel catalysts under Suzuki-Miyaura conditions .
- Parameter optimization: Vary bases (K₂CO₃ vs. Cs₂CO₃) and solvents (THF vs. toluene) to maximize coupling efficiency .
- Kinetic studies: Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps .
Basic: What are the ecological implications of this compound, and how can its environmental persistence be assessed?
Methodological Answer:
- Log Kow estimation: Use shake-flask methods or software (e.g., EPI Suite) to predict bioaccumulation potential (current data gaps noted in ).
- Degradation studies: Conduct photolysis (UV light) or microbial degradation assays in simulated environments .
Advanced: How can mechanistic studies differentiate between radical and electrophilic bromination pathways in 1,2-indandione derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
